26-Homo-calcitriol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

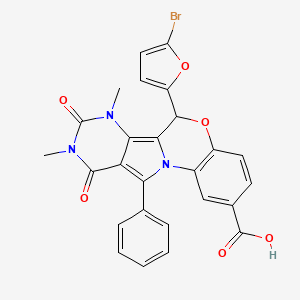

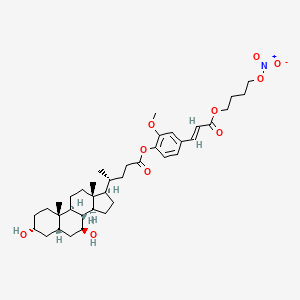

26-Homo-calcitriol is a synthetic analog of 1,25-dihydroxyvitamin D3, the hormonally active form of vitamin D3. This compound is designed to mimic the biological activities of natural vitamin D3 but with enhanced potency and selectivity. It plays a crucial role in calcium homeostasis and bone metabolism, making it a significant compound in medical and biochemical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 26-Homo-calcitriol involves multiple steps, starting from a suitable steroid precursor. The key steps include:

Hydroxylation: Introduction of hydroxyl groups at specific positions.

Side Chain Modification: Incorporation of the 26-homo group through selective chemical reactions.

Photochemical Reactions: Utilization of UV light to induce specific structural changes.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch Processing: Sequential addition of reagents and catalysts.

Purification: Use of chromatography techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 26-Homo-calcitriol undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

Substitution: Replacement of specific functional groups with others.

Common Reagents and Conditions:

Oxidizing Agents: Such as chromium trioxide or potassium permanganate.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Solvents: Including methanol, ethanol, and dichloromethane.

Major Products: The major products formed from these reactions include various hydroxylated and ketone derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

26-Homo-calcitriol has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the effects of structural modifications on vitamin D analogs.

Biology: Investigated for its role in cellular differentiation and proliferation.

Medicine: Explored for its potential in treating diseases related to calcium metabolism, such as osteoporosis and rickets.

Industry: Utilized in the development of new pharmaceuticals and nutritional supplements.

Wirkmechanismus

The mechanism of action of 26-Homo-calcitriol involves binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding, the compound induces conformational changes in the VDR, allowing it to interact with specific DNA sequences and modulate the transcription of target genes. This leads to various biological effects, including increased calcium absorption in the intestines and enhanced bone mineralization .

Vergleich Mit ähnlichen Verbindungen

1,25-Dihydroxyvitamin D3: The natural form of the hormone with similar biological activities.

24-Homo-1,25-dihydroxyvitamin D3: Another synthetic analog with different side chain modifications.

22-Oxa-1,25-dihydroxyvitamin D3: A synthetic analog with an oxygen atom replacing a carbon in the side chain.

Uniqueness: 26-Homo-calcitriol is unique due to its enhanced potency and selectivity in inducing specific biological effects. It has shown greater efficacy in promoting bone resorption and differentiation of certain cell types compared to other analogs .

Eigenschaften

CAS-Nummer |

105687-81-8 |

|---|---|

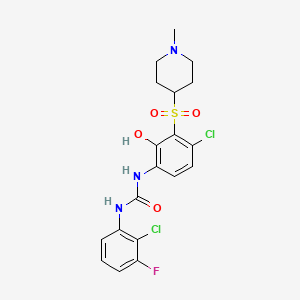

Molekularformel |

C28H46O3 |

Molekulargewicht |

430.673 |

IUPAC-Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-6-hydroxy-6-methyloctan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C28H46O3/c1-6-27(4,31)15-7-9-19(2)24-13-14-25-21(10-8-16-28(24,25)5)11-12-22-17-23(29)18-26(30)20(22)3/h11-12,19,23-26,29-31H,3,6-10,13-18H2,1-2,4-5H3/b21-11+,22-12-/t19-,23+,24+,25-,26-,27?,28+/m0/s1 |

InChI-Schlüssel |

QRBVGIIEIQPZJM-HEASHCKFSA-N |

SMILES |

CCC(C)(CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |

Synonyme |

26-homo-1,25-dihydroxyvitamin D3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8S,11R,13S,14S,17S)-11-(4-cyclopropylphenyl)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B560640.png)